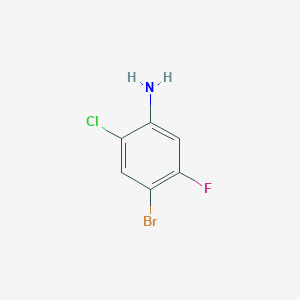

4-Bromo-2-chloro-5-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJYJRZGHXOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650245 | |

| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000572-63-3 | |

| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-2-chloro-5-fluoroaniline

CAS Number: 1000572-63-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-fluoroaniline, a key halogenated aniline intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, safety and handling protocols, and its role in the synthesis of complex organic molecules.

Chemical and Physical Properties

This compound is a polysubstituted aniline derivative. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000572-63-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄BrClFN | [2][7] |

| Molecular Weight | 224.46 g/mol | [2][7] |

| Appearance | Not explicitly available; related compounds are crystalline solids. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR | Spectral data is available. | [8] |

| FT-IR | Spectral data is available. | [8] |

| Mass Spectrometry | Data not available for this specific isomer. |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by the electronic effects of the halogen substituents and the amino group. The amino group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of further chemical transformations.

The bromine atom, in particular, can serve as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular scaffolds for drug candidates.

Applications in Drug Development

Halogenated anilines are crucial intermediates in the pharmaceutical industry due to their prevalence in the structures of many active pharmaceutical ingredients (APIs). The presence of halogens can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound serves as a valuable precursor for the synthesis of complex heterocyclic and carbocyclic compounds. It is particularly noted for its use in N-heterocyclic carbene (NHC)-catalyzed reactions to generate α,β-unsaturated acylazoliums, which are key intermediates in the enantioselective synthesis of various bioactive molecules.[9]

While the specific APIs derived from this compound are not explicitly detailed in the available literature, its structural motifs are found in a wide range of therapeutic agents, suggesting its potential as a key building block in the discovery of new drugs.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general role of this compound as a building block in drug discovery and a generalized workflow for its potential synthesis and subsequent functionalization.

Caption: Role of this compound in Drug Discovery.

Caption: Generalized Experimental Workflow.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is available from various chemical suppliers.[1][10][11] It is essential to consult the SDS for detailed information on hazards, handling precautions, and emergency procedures.

Table 3: GHS Hazard Information (Based on a similar isomer, 4-Bromo-5-chloro-2-fluoroaniline)

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This hazard information is for a structurally similar compound and should be used for guidance only. Always refer to the specific SDS for CAS number 1000572-63-3.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation of dust or vapors is likely.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research. Its unique substitution pattern provides multiple reactive sites for the construction of novel drug candidates. Researchers and drug development professionals should handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet. Further research into the specific synthetic applications and biological activities of compounds derived from this intermediate is warranted to fully explore its potential in medicinal chemistry.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. This compound CAS#: 1000572-63-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(1000572-63-3)FT-IR [chemicalbook.com]

- 9. aablocks.com [aablocks.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Weight of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 4-Bromo-2-chloro-5-fluoroaniline, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The document outlines its physicochemical properties, experimental protocols for molecular weight determination, and the fundamental principles of its calculation.

Physicochemical Data Summary

The accurate determination of molecular weight is a critical first step in the characterization of any chemical entity. For this compound, the key quantitative data is summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₆H₄BrClFN | PubChem |

| Average Molecular Weight | 224.46 g/mol | PubChem[1] |

| Monoisotopic Mass | 222.91997 Da | PubChem[1] |

| CAS Number | 1000572-63-3 | AOBChem |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing highly accurate molecular weight information.[2][3] The following is a generalized protocol for the determination of the molecular weight of a small organic molecule like this compound.

Objective: To determine the molecular weight of this compound using mass spectrometry.

Materials and Equipment:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Solvent for sample dissolution (e.g., methanol, acetonitrile)

-

Syringe and infusion pump (for direct infusion) or a liquid chromatography system

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small quantity of this compound in an appropriate solvent.

-

Ionization: The sample is introduced into the mass spectrometer's ion source. For this type of molecule, electrospray ionization (ESI) is a common and effective method.[2] The molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺.

-

Mass Analysis: The generated ions are then guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified in the mass spectrum.[4] For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern, which can be used to confirm the elemental composition. The peak corresponding to the most abundant isotopes is used to determine the monoisotopic mass.

Conceptual Workflow and Visualizations

The molecular weight of a compound is fundamentally derived from its elemental composition. The following diagrams illustrate the logical relationship for calculating the molecular weight and a typical experimental workflow.

Caption: Calculation of the molecular weight from the atomic weights.

Caption: A typical experimental workflow for mass spectrometry.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1000572-63-3 Molecular Formula: C₆H₄BrClFN Molecular Weight: 224.46 g/mol

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-chloro-5-fluoroaniline, a halogenated aniline derivative with potential applications in pharmaceutical and chemical research. Due to its specific substitution pattern, this compound serves as a valuable building block in the synthesis of more complex molecules.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties. It is important to note that some closely related isomers possess different physical characteristics, underscoring the need for precise identification based on its CAS number.

| Property | Value | Source |

| CAS Number | 1000572-63-3 | [1][2][3] |

| Molecular Formula | C₆H₄BrClFN | [1][3] |

| Molecular Weight | 224.46 g/mol | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

Potential Synthetic Workflow:

A plausible synthetic route could involve the sequential halogenation of a suitable aniline or nitrobenzene derivative. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming halogens. The final step would likely be the reduction of a nitro group to the aniline functionality.

Caption: A generalized synthetic workflow for preparing polysubstituted anilines.

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The halogen atoms, particularly the bromine, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the construction of complex molecular scaffolds for drug discovery.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of similar compounds, such as 4-bromo-2-chloroaniline, can provide a foundational approach.

General Procedure for the Synthesis of a Halogenated Aniline (Illustrative Example):

-

Starting Material Preparation: Dissolve the appropriate aniline precursor in a suitable solvent mixture (e.g., acetic acid and water).

-

Halogenation: Add the halogenating agent (e.g., a source of bromine) to the reaction mixture, often in the presence of a catalyst. The reaction temperature and time are critical parameters that need to be optimized.

-

Work-up: After the reaction is complete, the product is typically extracted from the reaction mixture using an organic solvent.

-

Purification: The crude product is then purified using techniques such as column chromatography to yield the desired halogenated aniline.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the four different substituents on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms of the aromatic ring. The chemical shifts would be significantly affected by the attached halogens and the amino group.

-

FT-IR: The infrared spectrum would likely show characteristic N-H stretching vibrations for the primary amine group, as well as C-N and C-halogen stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (224.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Applications in Research and Drug Development

Polysubstituted anilines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The specific arrangement of bromo, chloro, and fluoro substituents in this compound makes it a potentially valuable building block for the development of novel pharmaceuticals and agrochemicals.[4] The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Logical Relationship in Drug Discovery:

Caption: The role of building blocks in the drug discovery process.

Safety and Handling

This compound is classified as a hazardous substance. Based on information for isomeric compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Synthesis of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 4-Bromo-2-chloro-5-fluoroaniline, a halogenated aniline derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a three-step process commencing from the readily available starting material, 2-chloro-5-fluoroaniline. The described methodologies are based on established organic chemistry principles and analogous transformations reported in the scientific literature.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence involving:

-

N-Acetylation: Protection of the amino group of 2-chloro-5-fluoroaniline as an acetanilide. This step is crucial to moderate the reactivity of the aniline and to direct the subsequent electrophilic aromatic substitution (bromination) selectively to the para position of the amino group.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the N-(2-chloro-5-fluorophenyl)acetamide intermediate. The strong ortho-, para-directing effect of the acetamido group is expected to favor the formation of the desired 4-bromo isomer.

-

Hydrolysis (Deacetylation): Removal of the acetyl protecting group under acidic or basic conditions to yield the final product, this compound.

The overall transformation is depicted in the following reaction scheme:

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are generalized procedures based on known transformations of similar substrates. Researchers should optimize these conditions for specific laboratory settings and scales.

Step 1: Synthesis of N-(2-chloro-5-fluorophenyl)acetamide

This procedure is adapted from standard N-acetylation methods for anilines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-5-fluoroaniline | 145.56 | 10.0 g | 0.0687 |

| Acetic anhydride | 102.09 | 7.7 mL | 0.0824 |

| Glacial acetic acid | 60.05 | 50 mL | - |

| Sodium acetate | 82.03 | 5.6 g | 0.0683 |

| Deionized water | 18.02 | 500 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0687 mol) of 2-chloro-5-fluoroaniline in 50 mL of glacial acetic acid.

-

To this solution, add 5.6 g (0.0683 mol) of sodium acetate.

-

Slowly add 7.7 mL (0.0824 mol) of acetic anhydride to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the crude N-(2-chloro-5-fluorophenyl)acetamide in a vacuum oven at 60 °C.

-

The product can be further purified by recrystallization from ethanol/water if necessary.

Expected Yield: 85-95%

Step 2: Synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)acetamide

This procedure is based on the regioselective bromination of activated aromatic compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-chloro-5-fluorophenyl)acetamide | 187.59 | 10.0 g | 0.0533 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.5 g | 0.0534 |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 10.0 g (0.0533 mol) of N-(2-chloro-5-fluorophenyl)acetamide in 100 mL of acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add 9.5 g (0.0534 mol) of N-Bromosuccinimide (NBS) in portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude N-(4-bromo-2-chloro-5-fluorophenyl)acetamide by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Expected Yield: 70-85%

Step 3: Synthesis of this compound

This procedure involves the acidic hydrolysis of the acetamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(4-bromo-2-chloro-5-fluorophenyl)acetamide | 266.49 | 10.0 g | 0.0375 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Sodium Hydroxide (50% w/v aq. solution) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 10.0 g (0.0375 mol) of N-(4-bromo-2-chloro-5-fluorophenyl)acetamide in a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the completion of the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the dropwise addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Expected Yield: 80-90%

Experimental Workflow and Data Presentation

Experimental Workflow Diagram

The general workflow for each synthetic step, from reaction setup to product isolation and purification, is illustrated below.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values for the target molecule and its intermediates are based on typical yields for analogous reactions.

| Compound | Step | Starting Material | Molar Mass ( g/mol ) | Expected Yield (%) | Purity (%) |

| N-(2-chloro-5-fluorophenyl)acetamide | 1 | 2-chloro-5-fluoroaniline | 187.59 | 85-95 | >95 (after recrystallization) |

| N-(4-bromo-2-chloro-5-fluorophenyl)acetamide | 2 | N-(2-chloro-5-fluorophenyl)acetamide | 266.49 | 70-85 | >98 (after chromatography) |

| This compound | 3 | N-(4-bromo-2-chloro-5-fluorophenyl)acetamide | 224.44 | 80-90 | >98 (after recrystallization) |

Conclusion

This technical guide provides a robust and logical synthetic pathway for the preparation of this compound. The described three-step process, involving N-acetylation, regioselective bromination, and subsequent deprotection, is based on well-established chemical transformations. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important halogenated aniline derivative. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Analysis of 4-Bromo-2-chloro-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-chloro-5-fluoroaniline. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. These methodologies are based on standard practices for similar halogenated aromatic amines and are intended to guide researchers in their own data acquisition and analysis. Placeholder tables for key spectroscopic data are provided to illustrate the recommended format for data presentation once it is obtained. Additionally, a generalized workflow for the spectroscopic analysis of a chemical compound is presented visually using a Graphviz diagram.

Introduction

This compound is a substituted aromatic amine of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical compounds and other complex organic molecules. Its specific substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts unique electronic and steric properties that are valuable in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This guide addresses the current gap in publicly available, consolidated spectroscopic data for this compound. While direct experimental spectra are not readily found in the literature, this document provides robust, generalized experimental protocols that can be readily adapted by researchers to obtain the necessary data.

Molecular Structure

IUPAC Name: this compound

Chemical Formula: C₆H₄BrClFN

Molecular Weight: 224.46 g/mol

CAS Number: 1000572-63-3

(Insert Chemical Structure Image of this compound here)

Spectroscopic Data (Hypothetical Placeholder)

Please note: The following tables are placeholders to illustrate the recommended data presentation format. Experimental data for this compound is not currently available in the public domain based on extensive searches.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with expected analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Data Analysis:

-

The acquired sample spectrum is automatically ratioed against the background spectrum.

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups and bond vibrations (e.g., N-H stretches, C-H aromatic stretches, C=C aromatic ring stretches, and C-X (halogen) stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or an electrospray ionization (ESI) source.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is infused directly into the ESI source or injected via a liquid chromatograph.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typical for anilines to observe the [M+H]⁺ ion.

-

Scan Range: A suitable range to include the expected molecular ion, e.g., m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas (N₂): Flow and pressure optimized for stable spray.

-

Drying Gas (N₂): Flow and temperature optimized for desolvation.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ in GC-MS or [M+H]⁺ in ESI-MS). The presence of bromine and chlorine will result in a characteristic isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic losses of substituents or parts of the molecule. This can provide further structural confirmation. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and any fragment ions containing these halogens.

Workflow and Data Relationship Diagram

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2-chloro-5-fluoroaniline. This document serves as a comprehensive resource, offering predicted spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow. Due to the limited availability of public experimental NMR data for this specific compound, the spectral values presented herein are based on validated computational prediction methods.

Introduction

This compound is a halogenated aromatic amine, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. A thorough structural elucidation is paramount for its application in drug development and materials science. NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that account for the complex electronic effects of the bromine, chlorine, and fluorine substituents on the aniline scaffold.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.35 | Doublet (d) | ⁴J(H-F) ≈ 6.5 |

| H-6 | 7.10 | Doublet (d) | ³J(H-F) ≈ 9.0 |

| NH₂ | 4.5 (broad) | Singlet (s) | - |

Note: The chemical shift of the amine (NH₂) protons is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-NH₂) | 142.5 | ~4 |

| C-2 (C-Cl) | 118.0 | ~22 |

| C-3 | 120.0 | ~4 |

| C-4 (C-Br) | 109.5 | ~28 |

| C-5 (C-F) | 158.0 | ~245 |

| C-6 | 115.5 | ~10 |

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure and the IUPAC numbering scheme for this compound, which is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar aromatic compounds due to its good dissolving power and relatively clean spectral window. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

Experimental and Data Processing Workflow

The logical workflow from sample preparation to final data analysis is depicted in the following diagram.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in research and drug development. The presented predicted data, in conjunction with the detailed experimental protocols, offers a robust framework for the structural analysis and quality control of this important chemical intermediate. While experimental verification is always recommended, this guide serves as a valuable predictive and methodological resource.

A Comprehensive Technical Guide to the Purity Analysis of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-2-chloro-5-fluoroaniline, a critical starting material and intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Ensuring the purity of this reagent is paramount for the reliability and reproducibility of synthetic processes and the safety of final drug products.

Introduction

This compound is a halogenated aromatic amine frequently utilized in the synthesis of complex organic molecules, including C5a receptor inhibitors and polychlorinated biphenyls (PCBs) for research purposes.[1][2] The isomeric purity and the presence of residual solvents, starting materials, or by-products can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a drug development program. This document outlines the key analytical techniques for a robust purity assessment of this compound.

Analytical Methodologies

A multi-faceted analytical approach is recommended to ensure a comprehensive purity assessment. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound and quantifying any related substance impurities. A reverse-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30% to 95% Acetonitrile

-

25-30 min: 95% Acetonitrile

-

30.1-35 min: 30% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Data Presentation:

| Parameter | Value |

| Retention Time of Main Peak | ~15.2 min (Typical) |

| Relative Retention Time of Impurity 1 | ~0.85 |

| Relative Retention Time of Impurity 2 | ~1.10 |

| Limit of Detection (LOD) | ~0.01% |

| Limit of Quantification (LOQ) | ~0.03% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and potential by-products from the synthesis of this compound.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 50-500 amu.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~12.5 | 223, 225, 144, 116 |

| Potential Isomeric Impurity | ~12.2 | 223, 225, 144, 116 |

| Dichlorobenzene (example solvent) | ~5.8 | 146, 148, 111, 75 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation and can be used for a quantitative purity assessment (qNMR) against a certified internal standard. Both ¹H and ¹⁹F NMR are highly relevant for this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Acquisition of a standard proton spectrum to observe the aromatic and amine protons.

-

Integration of signals can provide relative ratios of the main component to impurities if their signals are resolved.

-

-

¹⁹F NMR:

-

A proton-decoupled fluorine spectrum will show a single resonance for the fluorine atom, which is sensitive to its chemical environment. Isomeric impurities may be readily detected.

-

-

Quantitative NMR (qNMR):

-

An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

-

The purity is calculated by comparing the integral of a signal from the analyte with the integral of a known signal from the internal standard.

-

Data Presentation:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.15 | d | 1H | Ar-H |

| ¹H | ~6.80 | d | 1H | Ar-H |

| ¹H | ~4.50 | br s | 2H | -NH₂ |

| ¹⁹F | ~ -120 | s | 1F | Ar-F |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of this compound.

Caption: Experimental workflow for the HPLC purity method.

Common Impurities and Specification

The potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation.

Potential Impurities:

-

Isomeric Impurities: Positional isomers of the bromo, chloro, or fluoro groups on the aniline ring.

-

Starting Material Residues: Unreacted precursors from the synthetic route.

-

By-products: Compounds formed from side reactions during synthesis, such as di-substituted or de-halogenated anilines.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

A typical specification for high-purity this compound for pharmaceutical applications would be:

| Test | Specification |

| Purity (by HPLC) | ≥ 99.5% |

| Individual Impurity (by HPLC) | ≤ 0.15% |

| Total Impurities (by HPLC) | ≤ 0.50% |

| Residual Solvents (by GC-MS) | As per ICH Q3C guidelines |

| Assay (by qNMR) | 99.0% - 101.0% |

Conclusion

A robust analytical strategy employing orthogonal techniques such as HPLC, GC-MS, and NMR is essential for the comprehensive purity assessment of this compound. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable quality control measures for this critical synthetic intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Technical Guide to the Solubility of 4-Bromo-2-chloro-5-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-chloro-5-fluoroaniline, a key intermediate in various synthetic processes. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This guide is intended to equip researchers and professionals in drug development and other chemical industries with the necessary knowledge to effectively utilize this compound in their work.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₄BrClFN. Its structure, featuring a polar amino group and a substituted benzene ring, dictates its solubility in various organic solvents. Understanding its solubility is crucial for optimizing reaction conditions, developing purification methods, and formulating products.

Key Physicochemical Properties:

| Property | Value |

| Molecular Weight | 224.46 g/mol [1] |

| Appearance | Light brown to brown solid |

| Melting Point | 51-53°C[2] |

| Boiling Point | 262.7 ± 35.0 °C at 760 mmHg[2] |

| Density | ~1.8 g/cm³[2] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is primarily governed by the principle of "like dissolves like." This indicates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like alcohols.[3]

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-N bonds create a net dipole moment in the molecule, promoting solubility in polar aprotic solvents.[3]

-

Van der Waals Forces: These forces are present in all molecules and will contribute to the solubility in non-polar solvents, although to a lesser extent due to the polar nature of the aniline.

Based on these principles, this compound is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents.

Expected Qualitative Solubility

While quantitative data is unavailable, a qualitative prediction of solubility in common organic solvents can be made based on the compound's structure and general principles of solubility for aromatic amines.[4][5][6][7]

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group.[3] |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions.[3] |

| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups.[3] |

Experimental Protocols for Solubility Determination

Precise solubility data must be determined experimentally. The following are standard methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is soluble, further solvent can be added to determine an approximate saturation point.

References

- 1. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromo-2-chloro-5-fluoroaniline (CAS No. 1000572-63-3) is a research chemical for which a comprehensive, publicly available safety and toxicological profile is not yet established. This guide has been compiled based on available data for structurally similar compounds and general principles of chemical safety. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in its handling. A thorough risk assessment should be conducted before any use.

Executive Summary

This compound is a halogenated aniline, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. While specific toxicological data for this compound is scarce, its structure suggests potential for significant health hazards, including acute toxicity, skin and eye irritation, and possible carcinogenicity, which are common concerns with substituted anilines.[1][2][3] This document provides a detailed guide for the safe handling, storage, and disposal of this compound, drawing upon safety data from analogous compounds and established protocols for managing hazardous research chemicals. All procedures should be conducted under the assumption that the compound is highly toxic.

Physicochemical and Hazard Profile

While experimental data for this compound is limited, its properties can be inferred from its chemical structure and data from similar compounds.

Table 2.1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-2-chloroaniline | 4-Bromo-2-fluoroaniline | 4-Bromo-5-chloro-2-fluoroaniline |

| CAS Number | 1000572-63-3[4] | 38762-41-3[5] | 367-24-8[6] | 116369-24-5[7] |

| Molecular Formula | C₆H₄BrClFN[8] | C₆H₅BrClN[5] | C₆H₅BrFN[6] | C₆H₄BrClFN[7] |

| Molecular Weight | 224.46 g/mol [8] | 206.47 g/mol [5] | 190.01 g/mol [6] | 224.46 g/mol [7] |

| Appearance | Data not available | Data not available | Solid[6] | Data not available |

| Melting Point | Data not available | Data not available | 40-42 °C[6] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Flash Point | Data not available | Data not available | 104 °C (closed cup)[6] | Data not available |

Table 2.2: GHS Hazard Classification of this compound and Analogous Compounds

| Hazard Statement | This compound (Predicted) | 4-Bromo-2-chloroaniline[9] | 4-Bromo-2-fluoroaniline[10] | 2-Bromo-4-chloro-5-fluoroaniline[11] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | H302: Harmful if swallowed | H302: Harmful if swallowed | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | H311/H312: Toxic/Harmful in contact with skin | H312: Harmful in contact with skin | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | H332: Harmful if inhaled | H332: Harmful if inhaled | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation | H315: Causes skin irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation | H335: May cause respiratory irritation | H335: May cause respiratory irritation | Data not available |

| STOT - Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure | Data not available | Data not available |

Note: Predicted hazards for this compound are based on the available data for structurally similar compounds and should be treated as a conservative estimate.

Experimental Protocols

Given the lack of specific safety data, a stringent set of experimental protocols must be followed. These protocols are designed to minimize exposure and manage risk, treating the compound as a "Particularly Hazardous Substance" (PHS).

Risk Assessment Protocol

A mandatory risk assessment must be completed before any new experimental procedure involving this compound.

-

Identify Hazards: Review all available safety information for the compound and any other chemicals involved in the procedure. Assume the compound is acutely toxic, a skin/eye irritant, and a potential carcinogen.[12]

-

Evaluate Risks: Assess the potential for exposure via inhalation, dermal contact, ingestion, and injection for each step of the planned experiment.[12]

-

Implement Controls: Define specific engineering controls, administrative controls, and personal protective equipment (PPE) required to minimize exposure.[13]

-

Emergency Planning: Document procedures for spills, accidental exposures, and waste disposal. Ensure all personnel are trained on these procedures.

-

Documentation: The written risk assessment must be approved by the laboratory supervisor and be readily available to all personnel involved.

Caption: Workflow for conducting a mandatory risk assessment.

Safe Handling and Use Protocol

All handling of this compound, whether in solid or solution form, must occur within a designated area and adhere to the following:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.[15]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]

-

Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[16]

-

Respiratory Protection: If there is any potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used.[17]

-

-

Weighing and Dispensing:

-

Solid this compound should be weighed in a disposable container within the fume hood.[14]

-

To avoid creating dust, do not pour the solid directly. Use a spatula for transfers.

-

When preparing solutions, add the solvent to the solid slowly to avoid splashing.

-

-

Hygiene:

Storage Protocol

-

Containment: Store in a well-sealed, clearly labeled container. The primary container should be placed within a secondary, unbreakable container.[16]

-

Location: Store in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids.[17][20]

-

Labeling: The storage location and all containers must be clearly marked with "DANGER: HIGHLY TOXIC & POTENTIAL CARCINOGEN".[18]

Spill and Emergency Protocol

-

Evacuation: In case of a significant spill, evacuate the immediate area and alert others.

-

Small Spills (within a fume hood):

-

Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

-

Carefully collect the absorbed material into a sealed container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills: Evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.

-

Personal Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Waste Disposal Protocol

-

Collection: All waste contaminated with this compound (e.g., unused compound, contaminated labware, gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Potential Biological Effects and Toxicity Pathway

Aromatic amines are a class of chemicals known for their potential to induce carcinogenesis.[21] The primary mechanism involves metabolic activation in the body, leading to the formation of reactive intermediates that can damage DNA.

Caption: Postulated metabolic activation pathway of aromatic amines.

This pathway illustrates how an aromatic amine, following absorption, can be metabolized by liver enzymes (like Cytochrome P450) into a reactive intermediate.[21][22] This intermediate can then bind to DNA, forming adducts that may lead to mutations and potentially initiate cancer.[21] Given the structure of this compound, it is prudent to assume it may follow a similar pathway.

Conclusion

The safe use of this compound in a research setting demands a conservative approach rooted in a comprehensive understanding of the risks associated with halogenated aromatic amines. While specific data for this compound remains elusive, the protocols and information presented in this guide provide a robust framework for minimizing exposure and ensuring the safety of all laboratory personnel. Adherence to these guidelines, coupled with diligent risk assessment and professional judgment, is essential for navigating the handling of this and other novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 1000572-63-3 [m.chemicalbook.com]

- 5. criver.com [criver.com]

- 6. fiveable.me [fiveable.me]

- 7. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. manchesterorganics.com [manchesterorganics.com]

- 12. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 13. ors.od.nih.gov [ors.od.nih.gov]

- 14. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

- 15. jefferson.edu [jefferson.edu]

- 16. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 17. fishersci.com [fishersci.com]

- 18. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 19. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]

- 20. fishersci.com [fishersci.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential applications of 4-Bromo-2-chloro-5-fluoroaniline (CAS No. 1000572-63-3), a halogenated aniline derivative of interest in medicinal chemistry and drug discovery.

Commercial Availability

A critical aspect of sourcing chemical intermediates for research and development is the reliability of suppliers and the quality of the materials. This compound is available from a select number of specialized chemical suppliers. The following table summarizes the available data for these commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | CAS Number | Purity | Available Quantities | Price (EUR) |

| --INVALID-LINK-- | 1000572-63-3[1] | Information not publicly available | Information not publicly available | Contact supplier |

| --INVALID-LINK-- | 1000572-63-3[2] | Information not publicly available | Information not publicly available | Contact supplier |

| CymitQuimica | 1000572-63-3 | 95% | 1g, 5g, 25g, 100g | 53.00 (1g), 166.00 (5g), 501.00 (25g), 1,841.00 (100g) |

Physicochemical Properties

While detailed experimental data for this compound is limited in publicly available literature, the molecular formula is C₆H₄BrClFN, and the molecular weight is 224.46 g/mol .[2] Halogenated anilines, in general, are crystalline solids and their reactivity is influenced by the nature and position of the halogen substituents on the aromatic ring.

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines are valuable building blocks in medicinal chemistry due to their utility in a variety of coupling reactions and as scaffolds for the synthesis of bioactive molecules. The presence of bromine, chlorine, and fluorine atoms on the aniline ring of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex organic molecules.

The bromine atom, in particular, is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of the core structures of many pharmaceutical agents.

While specific examples of the use of this compound in the synthesis of named drug candidates are not readily found in the surveyed literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The aniline moiety can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not widely published. However, a general workflow for its potential application in the synthesis of a hypothetical kinase inhibitor is presented below. This serves as an illustrative example of how this building block could be utilized in a drug discovery program.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-chloro-5-fluoroaniline as a key building block. This versatile substrate allows for the selective introduction of aryl or heteroaryl groups, enabling the synthesis of complex biaryl amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Suzuki-Miyaura reactions on polyhalogenated aromatic compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For polyhalogenated substrates like this compound, the reaction can be performed chemoselectively. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl.[1][2] This differential reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations under more forcing conditions.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Data Presentation: Representative Conditions for Suzuki Coupling of Haloanilines

While specific data for this compound is not extensively published, the following table summarizes effective conditions for structurally similar haloaniline substrates. These examples serve as a strong starting point for reaction optimization.

| Entry | Haloaniline Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF/H₂O | 100 | 1 | 95 |

| 2 | 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 18 | 85-95 |

| 3 | 2-Bromoaniline | Phenylboronic ester | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (3) | 2-MeTHF | 70 | 12-24 | ~90 |

| 4 | 4-Bromo-2,6-diiodoaniline (Br position) | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 110-120 | 12-24 | High |

| 5 | 3-Chloro-5-(4-fluorophenyl)aniline | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₃PO₄ (2-3) | Dioxane | 80-110 | 2-24 | Good |

Experimental Protocols

General Protocol for the Chemoselective Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C-Br position of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, THF, with or without water)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Materials for workup and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if used), followed by the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-5-fluoro-4-(aryl)aniline.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of substituted anilines is of particular interest as they are prevalent structural motifs in many biologically active compounds.

This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-fluoroaniline. This trifunctionalized aniline is a valuable building block in medicinal chemistry. The presence of multiple halogen substituents allows for selective and sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures. The protocol provided herein is a general starting point, and optimization of the reaction conditions may be necessary for specific amine coupling partners and desired outcomes.

General Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R1R2NH).

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4] For a substrate such as this compound, which is an electron-deficient aryl bromide, careful selection of these parameters is crucial for achieving high yields and selectivity.

Table 1: Summary of Typical Buchwald-Hartwig Amination Conditions

| Parameter | Recommended Reagents/Conditions | Rationale/Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often effective and less air-sensitive. Pd₂(dba)₃ is a common Pd(0) source.[5] |

| Ligand | XPhos, RuPhos, BINAP, Xantphos | Bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and reductive elimination.[6] XPhos and RuPhos are often effective for challenging substrates. BINAP and Xantphos are also widely used bidentate ligands.[5][7] |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine.[5] Alkali metal tert-butoxides are common choices. Carbonate and phosphate bases can be used for more sensitive substrates.[8] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential. Toluene is a common choice due to its high boiling point.[9] |

| Temperature | 80-110 °C | Reaction temperatures are typically elevated to drive the reaction to completion.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is required. |

Experimental Workflow

The following diagram outlines the general workflow for setting up a Buchwald-Hartwig amination reaction.

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative amine coupling partner.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Condenser

-

Magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add palladium(II) acetate (0.01 equiv) to the flask.

-

Under a positive flow of inert gas, add anhydrous toluene (5-10 mL per mmol of aryl halide).

-

Add morpholine (1.2 equiv) to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.